
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride
Overview
Description
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride is an organic compound belonging to the class of pyridines and derivatives . This compound is characterized by its complex structure, which includes a pyridine ring, a carboximidamide group, and a piperidinyl-propoxy moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of pyridine-3-carboximidamide with 2-hydroxy-3-(1-piperidinyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; often in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis and inhibit tumor growth in vivo.
Table 1: Anticancer Activity of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
PC-3 (Prostate Cancer) | 15.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Neurological Applications
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride has also been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, providing potential therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Study: Neuroprotection in Animal Models
In a study published in Neuroscience Letters, researchers administered the compound to mice models of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaques and improvement in cognitive function as measured by behavioral tests.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various experimental models. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.
Table 2: Anti-inflammatory Effects
Model | Dose (mg/kg) | Outcome |
---|---|---|
Carrageenan-induced edema | 10 | Reduced paw swelling by 40% |
LPS-induced inflammation | 5 | Decreased TNF-alpha levels by 50% |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the safety and efficacy of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride. Studies indicate that the compound has favorable absorption characteristics with moderate bioavailability.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | 4 hours |
Volume of distribution | 1 L/kg |
Clearance | 0.5 L/h/kg |
Toxicological assessments reveal that at therapeutic doses, the compound exhibits minimal adverse effects, making it a promising candidate for further development.
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboximidamide: A simpler analog without the piperidinyl-propoxy moiety.
Nicotinamidine: Another pyridine derivative with similar structural features.
3-Amidinopyridine: Shares the pyridine and carboximidamide groups but lacks the additional substituents.
Uniqueness
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Biological Activity
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride, commonly referred to as BGP-15, is a small molecule with significant biological activity, particularly in the context of metabolic disorders and diabetic complications. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide
- Molecular Formula : C14H22N4O2
- Molecular Weight : 270.35 g/mol
- CAS Number : 66611-38-9
BGP-15 exhibits its biological effects primarily through the following mechanisms:
- Insulin Sensitization : BGP-15 has been shown to enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes mellitus. It acts by modulating the insulin signaling pathway, thereby improving glucose uptake in peripheral tissues .
- Neuroprotective Effects : The compound has demonstrated protective effects against diabetic neuropathy. Studies indicate that it reduces oxidative stress and inflammation in neuronal tissues, which are critical factors in the development of diabetic complications .
- Anti-inflammatory Activity : BGP-15 also exhibits anti-inflammatory properties, which contribute to its protective effects in various tissues affected by diabetes, including the retina and kidneys .
In Vitro Studies
Research has demonstrated that BGP-15 can significantly reduce glucose levels in vitro by enhancing glucose uptake in muscle cells. This effect is mediated through the activation of glucose transporter proteins (GLUT4) in response to insulin stimulation.
In Vivo Studies
Animal studies have provided further insights into the biological activity of BGP-15:
Clinical Trials and Case Studies
BGP-15 has progressed through various phases of clinical trials, primarily focusing on its efficacy in treating diabetic complications:
- Phase II Clinical Trials : These trials have shown promising results in improving glycemic control and reducing complications associated with diabetes, such as retinopathy and nephropathy .
- Case Study Reports : Several case studies have documented improvements in patients with chronic diabetic complications following BGP-15 treatment, including enhanced quality of life and reduced symptoms related to neuropathy .
Properties
CAS No. |
66611-37-8 |
---|---|
Molecular Formula |
C14H24Cl2N4O2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H |
InChI Key |
ISGGVCWFTPTHIX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/N)O.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |
Appearance |
white solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BGP 15 BGP-15 O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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